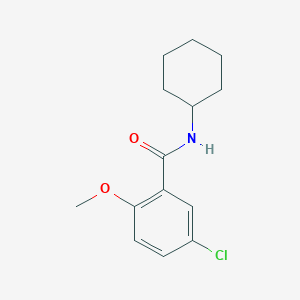

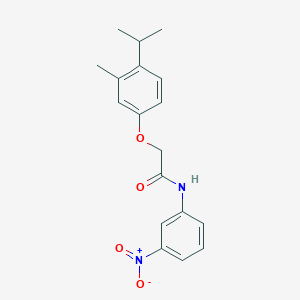

4-溴-2-氟-N-(5-甲基-1,3,4-噻二唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 4-bromo-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide often involves microwave-assisted methods, which provide a cleaner, efficient, and faster route compared to traditional methods. For instance, microwave-assisted synthesis has been applied to N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, showcasing the efficiency of this approach in producing compounds with a thiadiazole scaffold coupled with benzamide groups, which are known for their significant biological properties (Tiwari et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-bromo-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry. These studies confirm the presence of the thiadiazole ring and benzamide moiety, integral to the compound's reactivity and function. Notably, single-crystal X-ray analysis provides insights into the crystal packing and molecular interactions, offering a deeper understanding of its structural characteristics (Hossaini et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving thiadiazole and benzamide derivatives are varied, including the formation of Schiff's bases, cyclization reactions, and interactions leading to the formation of complex structures with potential biological activity. These reactions are pivotal for synthesizing new compounds with enhanced properties and functionalities. The reactivity patterns of these molecules are influenced by their structural components, such as the electron-withdrawing or donating nature of substituents, which can affect their chemical behavior and interaction with biological targets (Mohamed et al., 2020).

科学研究应用

光动力治疗应用

Pişkin、Canpolat 和 Öztürk (2020) 的一项研究讨论了用含有席夫碱的苯磺酰胺衍生物基团取代的锌酞菁化合物的合成和表征,由于其良好的荧光性能、高单线态氧量子产率和适当的光降解量子产率,显示出光动力治疗的潜力。这些特性对于癌症治疗中使用的 II 型光敏剂至关重要,突出了该化合物在旨在开发新型癌症疗法的医学研究中的相关性 (Pişkin, Canpolat, & Öztürk, 2020)。

抗癌活性

Tiwari 等人 (2017) 合成了含有噻二唑骨架和苯甲酰胺基团的席夫碱,评估了它们对各种人癌细胞系的体外抗癌活性。一些化合物表现出有希望的抗癌活性,其 GI50 值与标准药物阿霉素相当,展示了噻二唑和苯甲酰胺衍生物作为抗癌剂的潜力。分子对接研究进一步提出了可能的行动机制,突出了该化合物在开发新的抗癌药物中的重要性 (Tiwari et al., 2017)。

半导体材料

Chen 等人 (2016) 讨论了异构苯并[d][1,2,3]噻二唑 (isoBT) 及其衍生物在构建用于有机半导体的交替共聚物中的应用。分析了这些材料在晶体管、太阳能电池、光电探测器和热电器中的用途,证明了该化合物在开发高性能光电半导体中的效用。此类应用对于推进材料科学和工程至关重要,尤其是在创建更高效、更有效的电子设备方面 (Chen et al., 2016)。

属性

IUPAC Name |

4-bromo-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN3OS/c1-5-14-15-10(17-5)13-9(16)7-3-2-6(11)4-8(7)12/h2-4H,1H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYMHZRIGRYLBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(methylthio)pyrimidin-4-yl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5545771.png)

![3-[5-(3-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5545791.png)

![N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5545817.png)

![N-ethyl-2-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B5545823.png)

![4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5545839.png)

![3-(ethylthio)-N-(2-furylmethylene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5545847.png)

![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7-methylthieno[3,2-d]pyrimidine](/img/structure/B5545859.png)